molecular formula C10H17NO3 B592135 tert-Butyl (3-oxocyclopentyl)carbamate CAS No. 847416-99-3

tert-Butyl (3-oxocyclopentyl)carbamate

Cat. No. B592135
CAS RN: 847416-99-3
M. Wt: 199.25
InChI Key: CLOXAWYNXXEWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3-oxocyclopentyl)carbamate” is a chemical compound with the molecular weight of 199.25 . It has a slightly twisted envelope conformation .


Synthesis Analysis

The synthesis of this compound involves the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . The reaction was carried out in a small screw-cap vial containing a stir bar, 3-aza-2-oxabicyclic alkene I (91.1 mg, 0.462 mmol, 1.0 equiv.) was added and transferred into a glove box .


Molecular Structure Analysis

The five-membered ring of the molecule is in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, with refined occupancies of 0.906 (4) and 0.094 (4) .


Chemical Reactions Analysis

The compound is involved in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . When 3-aza-2-oxabicyclic alkene was subjected to the same conditions as previously except using an amine instead of an alcohol, an unexpected product, II, was formed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 . More specific physical and chemical properties are not available in the resources.

Scientific Research Applications

  • Intermediate for Synthesis of Carbocyclic Analogs : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are vital in genetic engineering and drug development (Ober, Marsch, Harms, & Carell, 2004).

  • Photoredox-Catalyzed Amination : Used in photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new pathway for assembling 3-aminochromones under mild conditions, which has wide applications in medicinal chemistry (Wang et al., 2022).

  • Preparation and Diels‐Alder Reaction : Utilized in the preparation and Diels‐Alder reaction of a 2‐Amido substituted furan, contributing to advancements in organic synthesis methodologies (Padwa, Brodney, & Lynch, 2003).

  • Genotoxic Impurity Characterization : Applied in the characterization and evaluation of genotoxic impurities in pharmaceutical substances, ensuring drug safety and efficacy (Puppala, Subbaiah, & Maheswaramma, 2022).

  • Antiarrhythmic and Hypotensive Activity : Investigated for its potential antiarrhythmic and hypotensive properties, which could lead to new treatments in cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998).

  • Metalation and Alkylation Studies : Studied for its ability to undergo metalation and reaction with electrophiles, contributing to the development of new synthetic methodologies in chemistry (Sieburth, Somers, & O'hare, 1996).

  • Hydrogen and Halogen Bonds on Carbonyl : Used in the study of isomorphous crystal structures and simultaneous hydrogen and halogen bonding, providing insights into molecular interactions and crystallography (Baillargeon et al., 2017).

  • Boc-Protected Amines Synthesis : Utilized in a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines, important in peptide chemistry (Lebel & Leogane, 2005).

  • Synthesis with Boc-Involved Participation : Employed in the synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-involved neighboring group participation, enhancing synthetic efficiency in organic chemistry (Li et al., 2015).

  • Synthesis of Boc-Protected 1-(3-Oxocycloalkyl)ureas : Applied in the synthesis of key intermediates for the preparation of agonists of metabotropic glutamate receptor 5 (Sun et al., 2014).

Future Directions

The investigation into the mechanism of the reaction involving this compound is ongoing . Further studies may provide more insights into its properties and potential applications.

properties

IUPAC Name

tert-butyl N-(3-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXAWYNXXEWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699482
Record name tert-Butyl (3-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-oxocyclopentyl)carbamate

CAS RN

847416-99-3
Record name tert-Butyl (3-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-oxocyclopentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl(3-hydroxycyclopentyl)carbamate (800 mg, 3.98 mmol) and Dess-martin reagent (3.6 g, 8.15 mmol) in DCM (20 mL) was stirred at RT overnight. And then, the reaction was quenched by addition of sat. aqueous solution of NaHCO3 and sat. aqueous solution of Na2SO3. The resulting mixture was extracted with DCM (20 mL×3). The combined organic layers were dried over Na2SO4, and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford tert-butyl(3-oxocyclopentyl)carbamate as a white solid (730 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is the crystal structure of tert-Butyl (3-oxocyclopentyl)carbamate?

A1: The crystal structure of tert-Butyl (3-oxocyclopentyl)carbamate reveals that the five-membered cyclopentyl ring adopts a slightly twisted envelope conformation. [] The carbonyl group attached to this ring exhibits disorder, existing in two different positions with occupancies of 0.906 (major) and 0.094 (minor). [] This disorder suggests flexibility in the molecule. Within the crystal lattice, individual molecules interact through N—H⋯O hydrogen bonds, leading to the formation of C(4) chains that extend along the [] direction. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.